molecular formula C23H20N4O3 B2860073 N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE CAS No. 1428363-42-1

N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE

Cat. No.: B2860073
CAS No.: 1428363-42-1
M. Wt: 400.438
InChI Key: MQBYEZIRSUCIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Diphenylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a structurally complex molecule featuring a 1,2,4-oxadiazole ring substituted with a furan-2-yl group at position 3 and an azetidine carboxamide scaffold.

Properties

IUPAC Name

N-benzhydryl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-23(24-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17)27-14-18(15-27)22-25-21(26-30-22)19-12-7-13-29-19/h1-13,18,20H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBYEZIRSUCIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzhydryl group with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Insights :

  • The azetidine ring confers conformational rigidity compared to larger rings (e.g., oxazolones in ), which may reduce off-target interactions.

Azetidine-Containing Analogues

Azetidine rings are rare but valuable for their strained geometry. Comparisons include:

Compound Core Structure Biological Relevance Reference
N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one Azetidin-2-one (β-lactam) Forms metal complexes with Co(II)/Ni(II); studied for antimicrobial effects
Target Compound Azetidine-1-carboxamide Likely improved metabolic stability due to carboxamide substitution

Key Insights :

  • The carboxamide group in the target compound may enhance solubility compared to β-lactam analogs .
  • Unlike metal-coordinating azetidinones in , the target’s azetidine lacks electrophilic sites, reducing reactivity with biological nucleophiles.

Furan-Substituted Heterocycles

Furan rings are critical for bioactivity in multiple contexts:

Compound Role of Furan Activity Reference
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Furan enhances hydrophobic binding Potent KPNB1 inhibition and anticancer activity
Target Compound Furan-2-yl as oxadiazole substituent Potential kinase or protease inhibition (inferred from similar scaffolds)

Key Insights :

  • Furan’s oxygen atom can act as a hydrogen bond acceptor, a feature exploited in for anticancer activity.
  • The target’s furan-2-yl group may synergize with the oxadiazole’s dipole moment to stabilize ligand-receptor interactions .

Biological Activity

N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE is a compound of interest due to its potential biological activities linked to its unique structural features, including the furan and oxadiazole moieties. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound consists of:

  • Azetidine ring : A four-membered saturated heterocyclic structure.
  • Furan ring : A five-membered aromatic ring with oxygen.
  • Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.

These structural components are known to influence the biological properties of compounds significantly.

Enzyme Inhibition

Recent studies have indicated that compounds containing oxadiazole and furan rings can exhibit significant enzyme inhibition. For instance, the presence of a 1,3,4-oxadiazole in related compounds has shown varied effects on tyrosinase activity—an enzyme involved in melanin production and associated with several disorders such as Parkinson’s disease and cancer .

Table 1: Effects of Related Compounds on Tyrosinase Activity

Compound IDStructure TypeEffect on TyrosinaseReference
6aOxadiazoleActivation
6bOxadiazoleDecreased Activation
7cDioxadiazoleInhibition

Antimicrobial Activity

The antimicrobial properties of compounds containing furan and oxadiazole derivatives have been documented. Studies suggest that these compounds may inhibit the growth of various pathogenic bacteria and fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Research indicates that certain derivatives of oxadiazoles possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Studies

  • Tyrosinase Inhibition : A study focused on various substituted oxadiazoles found that certain configurations could either activate or inhibit tyrosinase activity, suggesting potential therapeutic applications in treating disorders related to melanin production .
  • Antimicrobial Screening : Another investigation into furan-containing compounds demonstrated significant inhibitory effects against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

The biological activity of this compound is likely mediated through:

  • Enzyme Interaction : Binding to active sites of enzymes like tyrosinase, leading to altered enzyme kinetics.
  • Cellular Uptake : The lipophilic nature due to phenyl groups may enhance cellular permeability, facilitating interaction with intracellular targets.
  • Signal Transduction Modulation : Potential interference with signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(diphenylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide, and how can they be methodologically addressed?

  • Answer: The synthesis involves three critical steps: (1) formation of the oxadiazole ring via cyclization of a nitrile oxide with a carboxamide precursor under dehydrating conditions (e.g., using POCl₃ or DCC), (2) azetidine ring functionalization via nucleophilic substitution or cross-coupling, and (3) carboxamide coupling. Challenges include regioselectivity in oxadiazole formation and steric hindrance during azetidine modification.

  • Mitigation strategies: Use microwave-assisted synthesis to improve cyclization efficiency . For azetidine functionalization, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance regiocontrol . Purification via preparative HPLC with a C18 column ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer: Combine spectroscopic and crystallographic methods:

  • 1H/13C NMR: Confirm substituent connectivity (e.g., furan protons at δ 6.3–7.1 ppm, oxadiazole C=O at ~168 ppm).
  • X-ray crystallography: Resolve azetidine puckering (envelope or twist conformations) and oxadiazole planarity using SHELXL refinement .
  • HRMS: Verify molecular ion [M+H]+ with <2 ppm error .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Answer: Prioritize target-agnostic assays:

  • Kinase inhibition: Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify hits.
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ <10 µM suggests therapeutic potential).
  • Membrane permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) with logPe >−6.0 .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

  • Answer: Contradictions often arise from off-target effects or metabolic instability. Address via:

  • Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ <30 min indicates rapid clearance) .
  • Off-target profiling: Use thermal shift assays (TSA) or CETSA to identify non-specific protein binding .
  • Example: If cellular IC₅₀ >10× enzyme IC₅₀, consider prodrug strategies to enhance bioavailability .

Q. What computational methods are suitable for predicting SAR of the azetidine-carboxamide moiety?

  • Answer: Combine:

  • Docking: AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases).
  • Molecular Dynamics (MD): GROMACS for conformational stability (RMSD <2 Å over 50 ns).
  • Free Energy Perturbation (FEP): Predict ΔΔG for substituent modifications (e.g., diphenylmethyl vs. cyclohexyl) .
    • Table: Predicted binding affinities for substituent variations
SubstituentΔG (kcal/mol)Target (PDB ID)
Diphenylmethyl−9.2EGFR (1M17)
Benzyl−7.8EGFR (1M17)
Cyclohexyl−8.1EGFR (1M17)

Q. How can enantiomeric purity impact pharmacological activity, and what chiral resolution methods are recommended?

  • Answer: The azetidine ring may have chiral centers influencing target binding. Resolve via:

  • Chiral HPLC: Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with heptane/EtOH gradients.
  • Stereochemical analysis: Compare experimental vs. calculated ECD spectra (TDDFT/B3LYP/6-31G**) .
  • Case study: (R)-enantiomer showed 5× higher kinase inhibition than (S)-enantiomer in VEGFR-2 .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. solution-phase conformational data?

  • Answer: Crystallography may stabilize rare conformers. Validate via:

  • NMR NOESY: Detect proximity between azetidine H-2 and furan H-3 in solution.
  • DFT optimization: Compare lowest-energy conformers (e.g., Gaussian09 with B3LYP/6-31G**) to X-ray data .
  • Example: X-ray showed azetidine puckering (θ = 15°), while NMR suggested a planar conformation in DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.